molecular formula C10H13ClN2O5S B13974535 4-Chloro-N-(2-hydroxy-1,1-dimethylethyl)-3-nitrobenzenesulfonamide CAS No. 871571-55-0

4-Chloro-N-(2-hydroxy-1,1-dimethylethyl)-3-nitrobenzenesulfonamide

Cat. No.: B13974535
CAS No.: 871571-55-0
M. Wt: 308.74 g/mol
InChI Key: HROYSSDYEGCQOA-UHFFFAOYSA-N
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Description

4-Chloro-N-(2-hydroxy-1,1-dimethylethyl)-3-nitrobenzenesulfonamide is a chemical compound characterized by its unique structure, which includes a chloro group, a hydroxy group, a nitro group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(2-hydroxy-1,1-dimethylethyl)-3-nitrobenzenesulfonamide typically involves multiple steps. One common method includes the nitration of 4-chlorobenzenesulfonamide, followed by the introduction of the hydroxy-1,1-dimethylethyl group. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and bases like sodium hydroxide for subsequent steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation processes, followed by purification steps such as recrystallization or chromatography to ensure the purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(2-hydroxy-1,1-dimethylethyl)-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The hydroxy group can participate in esterification or etherification reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like sodium hydroxide or alkyl halides.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of substituted benzene derivatives.

    Substitution: Formation of esters or ethers.

Scientific Research Applications

4-Chloro-N-(2-hydroxy-1,1-dimethylethyl)-3-nitrobenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-N-(2-hydroxy-1,1-dimethylethyl)-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The nitro and sulfonamide groups play crucial roles in these interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-N-(2-hydroxy-1,1-dimethylethyl)benzenesulfonamide: Lacks the nitro group, which may result in different biological activities.

    N-(2-hydroxy-1,1-dimethylethyl)-4-nitrobenzenesulfonamide: Lacks the chloro group, affecting its reactivity and applications.

Uniqueness

4-Chloro-N-(2-hydroxy-1,1-dimethylethyl)-3-nitrobenzenesulfonamide is unique due to the presence of both the chloro and nitro groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a wide range of reactions and interactions, making it a versatile and valuable compound in scientific research and industrial applications.

Properties

CAS No.

871571-55-0

Molecular Formula

C10H13ClN2O5S

Molecular Weight

308.74 g/mol

IUPAC Name

4-chloro-N-(1-hydroxy-2-methylpropan-2-yl)-3-nitrobenzenesulfonamide

InChI

InChI=1S/C10H13ClN2O5S/c1-10(2,6-14)12-19(17,18)7-3-4-8(11)9(5-7)13(15)16/h3-5,12,14H,6H2,1-2H3

InChI Key

HROYSSDYEGCQOA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)NS(=O)(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

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